![molecular formula C19H22N4O4 B5528403 6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5528403.png)
6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide
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Description
This compound belongs to a class of chemicals that typically include various functional groups such as carboxamide, oxo groups, and heterocyclic structures like imidazo[1,2-a]pyrazine. These features suggest that it might exhibit interesting chemical and physical properties, making it a potential candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of such complex molecules generally involves multiple steps, including the formation of the heterocyclic core, introduction of side chains, and functional group modifications. For example, compounds like N-arylimidazo[1,2-a]pyrazine-2-carboxamides can be synthesized through condensation reactions involving imidazo[1,2-a]pyrazine-2-carboxylic acid and different aliphatic or aromatic amines under specific conditions (B. Jyothi & N. Madhavi, 2019).
Future Directions
properties
IUPAC Name |
6-(2,5-dimethylfuran-3-yl)-7-methyl-8-oxo-N-(oxolan-3-ylmethyl)imidazo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-11-6-14(12(2)27-11)16-9-23-8-15(21-17(23)19(25)22(16)3)18(24)20-7-13-4-5-26-10-13/h6,8-9,13H,4-5,7,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZZMJAXUMKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CN3C=C(N=C3C(=O)N2C)C(=O)NCC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-dimethyl-3-furyl)-7-methyl-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide |
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